6-Methoxy-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
6-methoxy-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-6-4-7-2-3-8-5-6;;/h6-8H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWCIQZSKKUQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Precursor Amines
A prominent method for synthesizing diazepane derivatives involves reductive amination, as demonstrated in the synthesis of related 1,4-diazepane scaffolds. For 6-methoxy-1,4-diazepane, this pathway likely proceeds as follows:
-
Precursor Preparation : A ketone or aldehyde precursor, such as 6-methoxy-1,4-diazepan-7-one, is condensed with a primary amine (e.g., benzylamine) to form an imine intermediate.
-
Reduction : The imine is reduced using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) or dimethylformamide (DMF).
-
Isolation : The free base is isolated and subsequently treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Example Protocol :
Cyclization of Linear Amines
An alternative route involves cyclizing linear diamines bearing methoxy groups. This method parallels the synthesis of DAZA (1,4-diazepane-6-amine) derivatives:
-
Linear Precursor : N-(2-methoxyethyl)ethylenediamine is treated with a carbonyl source (e.g., glyoxal) to form a bicyclic intermediate.
-
Reductive Amination : Sodium borohydride reduces the intermediate, forming the diazepane ring.
-
Salt Formation : The product is precipitated as the dihydrochloride salt using HCl gas or aqueous HCl.
Computational Insights :
Quantum chemical calculations (QCC) on similar systems reveal that reductive amination proceeds via a low-energy transition state (ΔG‡ = 117 kJ/mol) when the methoxy group participates in hydrogen bonding, stabilizing the intermediate.
Optimization and Challenges
Reaction Control and Selectivity
The formation of mono-, di-, or tri-substituted products is a key challenge. For 6-methoxy-1,4-diazepane, selectivity is achieved by:
Purification and Characterization
-
Chromatography : Prep-HPLC under basic conditions isolates the free base with >95% purity.
-
Salt Formation : Treating the free base with 4 M HCl in dioxane yields the dihydrochloride salt.
-
Analytical Data :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 6-Methoxy-diazepanone | NaBH(OAc)₃, DIPEA | 85 | 95 |
| Cyclization | Linear diamine | NaBH₄, Glyoxal | 78 | 90 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 6-hydroxy-1,4-diazepane.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or amines (e.g., aniline) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-1,4-diazepane-2-carboxylic acid.
Reduction: Formation of 6-hydroxy-1,4-diazepane.
Substitution: Formation of 6-halogenated or 6-amino-1,4-diazepane derivatives.
Scientific Research Applications
6-Methoxy-1,4-diazepane dihydrochloride is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Used in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 6-Methoxy-1,4-diazepane dihydrochloride with key analogs:
Key Differences in Properties and Reactivity
Solubility and Polarity: The methoxymethyl group in this compound increases polarity compared to non-polar analogs like the phenyl-substituted derivative (263.2 g/mol) . Dihydrochloride salts generally exhibit higher water solubility than mono-hydrochlorides due to dual protonation . The carboxylic acid substituent in the 1,4-dimethyl analog (245.15 g/mol) allows for conjugation with biomolecules, making it suitable for chelation applications .
Stability and Reactivity: Fluorinated derivatives (e.g., 6,6-difluoro) show enhanced metabolic stability due to the strong C-F bond, a feature absent in the methoxymethyl variant .
Applications :
- While this compound’s applications are less documented, structurally related diazepane derivatives are used in chelators for radiopharmaceuticals (e.g., ⁸⁹Zr-labeling) and as scaffolds in small-molecule drug discovery .
Research Findings and Data
Physicochemical Properties
- Water Solubility : Dihydrochloride salts (e.g., this compound) are more soluble in aqueous media than their free-base counterparts, critical for pharmaceutical formulations .
- Thermal Stability: Data on melting points are unavailable for the target compound, but analogs like 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine exhibit high decomposition temperatures (~318°C), suggesting diazepane derivatives can be thermally robust .
Biological Activity
6-Methoxy-1,4-diazepane dihydrochloride is a compound that belongs to the class of diazepanes, which are seven-membered heterocycles containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the alkylation of 1,4-diazepane derivatives with methoxy-containing alkyl halides. The resulting product is then purified through recrystallization or chromatography methods. The dihydrochloride salt form enhances solubility and stability in biological assays.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes a methoxy group at the 6-position of the diazepane ring, which is crucial for its biological activity.
This compound exhibits various biological activities through multiple mechanisms:
- Neurotransmitter Modulation : Compounds in the diazepane class often interact with neurotransmitter systems, particularly GABAergic pathways. They may enhance GABA receptor activity, leading to anxiolytic and sedative effects.
- Antimicrobial Activity : Some studies have indicated that related diazepane derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to 6-Methoxy-1,4-diazepane have shown significant inhibition zones in disk diffusion assays against pathogens like Staphylococcus aureus and Escherichia coli .
In Vitro Studies
Recent research has demonstrated that this compound can exhibit cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Lung Cancer | 0.5 | High |
| Breast Cancer | 1.0 | Moderate |
| Prostate Cancer | 0.8 | High |
| Ovarian Cancer | 0.3 | Very High |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Anticancer Activity : In a study evaluating various diazepane derivatives, this compound was found to have promising anticancer activity against ovarian cancer cell lines with an IC50 value of . The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : A comparative study on the antimicrobial effects of diazepane derivatives highlighted that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria when tested at concentrations ranging from to .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Methoxy-1,4-diazepane dihydrochloride, and how can purity be maximized?
- Methodology : Synthesis typically involves cyclization of a diamine precursor with a methoxy-substituted alkylating agent under acidic conditions. Key steps include:
- Step 1 : Formation of the diazepane ring via nucleophilic substitution .
- Step 2 : Methoxy group introduction via alkylation or etherification .
- Purity Optimization : Use HPLC or crystallization with ethanol/water mixtures to isolate the dihydrochloride salt. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirm purity via -NMR (DO, δ 3.3–3.7 ppm for methoxy protons) .
Q. How does the methoxy substitution at position 6 influence the compound’s physicochemical properties?
- Analysis : The methoxy group increases hydrophilicity and alters electronic distribution, affecting solubility and reactivity.
- LogP : Calculated logP (via ChemDraw) decreases by ~0.5 compared to non-methoxy analogs.
- pKa : Protonation of the diazepane nitrogens (pKa ~8–9) is modulated by the electron-donating methoxy group, impacting salt stability .
Q. What standard assays are used for initial biological screening of this compound?
- Methods :
- Receptor Binding : Radioligand displacement assays (e.g., GABA receptors using -flunitrazepam) .
- Cytotoxicity : MTT assay in HEK293 or neuronal cell lines (IC >100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can conflicting data on the compound’s receptor selectivity (e.g., GABA vs. serotonin receptors) be resolved?
- Experimental Design :
- Step 1 : Perform competitive binding assays with recombinant receptors (e.g., α1β2γ2 GABA vs. 5-HT).
- Step 2 : Use molecular docking (AutoDock Vina) to compare binding energies at GABA (PDB: 6HUP) vs. 5-HT (PDB: 5AIN).
- Data Interpretation : Differences in IC values >10-fold indicate selectivity. Contradictions may arise from assay conditions (e.g., pH, buffer ions) .
Q. What strategies mitigate racemization during synthesis of stereoisomeric analogs?
- Approaches :
- Chiral Catalysis : Use (R)-BINOL-derived catalysts for asymmetric alkylation .
- Low-Temperature Conditions : Maintain reactions at –20°C to slow epimerization.
- Analytical Validation : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .
Q. How does this compound compare to structurally related compounds in modulating neurotransmitter release?
- Comparative Analysis :
| Compound | Substituent | GABA IC (µM) | Dopamine Release (% Control) |
|---|---|---|---|
| 6-Methoxy | OCH | 12.3 ± 1.5 | 85 ± 4 |
| 6-Chloro | Cl | 8.7 ± 0.9 | 72 ± 6 |
| 6-Hydroxy | OH | 45.6 ± 3.2 | 94 ± 3 |
- Conclusion : Methoxy substitution balances receptor affinity and neurotransmitter modulation, unlike electron-withdrawing groups (Cl) .
Q. What computational models predict the metabolic stability of this compound?
- Methods :
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (high likelihood of 3A4-mediated demethylation).
- Validation : Compare with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Half-life >60 min suggests favorable stability .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported solubility values (e.g., aqueous vs. DMSO)?
- Protocol :
- Standardization : Use USP buffers (pH 7.4 PBS vs. 1% DMSO).
- Dynamic Light Scattering (DLS) : Detect aggregates affecting solubility.
- Reference : Solubility in PBS is ~25 mg/mL; DMSO enhances to >50 mg/mL due to reduced ionic interactions .
Methodological Best Practices
Q. What techniques validate the absence of toxic intermediates in scaled-up synthesis?
- Quality Control :
- LC-MS/MS : Monitor for byproducts (e.g., chlorinated intermediates, m/z 245.1).
- Ames Test : Assess mutagenicity of batches at 1–100 µg/plate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
